2-[(Pyridin-3-ylmethyl)-amino]-ethanol
Overview
Description
“2-[(Pyridin-3-ylmethyl)-amino]-ethanol” is a biochemical compound used for proteomics research . It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Molecular Structure Analysis
The molecular formula of “2-[(Pyridin-3-ylmethyl)-amino]-ethanol” is C8H12N2O . Its molecular weight is 152.19 . The SMILES string representation of this compound is OCCNCc1cccnc1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(Pyridin-3-ylmethyl)-amino]-ethanol” include a molecular formula of C8H12N2O and a molecular weight of 152.19 . The compound’s SMILES string is OCCNCc1cccnc1 .
Scientific Research Applications
Synthesis of Aromatic Ketones
2-[(Pyridin-3-ylmethyl)-amino]-ethanol: is utilized in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones. These compounds are significant pharmaceutical intermediates. The copper-catalyzed synthesis of these ketones from pyridin-2-yl-methanes involves a direct Csp3-H oxidation approach with water under mild conditions .
Anti-Fibrosis Drug Development
This compound serves as a precursor in the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives have been evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives have shown promising results, indicating potential development into novel anti-fibrotic drugs .
Mechanism of Action
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides , have been synthesized and studied for their potential biological activities.
Mode of Action
It’s worth noting that similar compounds, like n-(pyridin-2-yl)amides, were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-[(Pyridin-3-ylmethyl)-amino]-ethanol might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds with similar structures have been found to have significant biological and therapeutic value , suggesting that 2-[(Pyridin-3-ylmethyl)-amino]-ethanol might also interact with various biochemical pathways.
Result of Action
Similar compounds have shown potential biological activities , suggesting that 2-[(Pyridin-3-ylmethyl)-amino]-ethanol might also have significant molecular and cellular effects.
properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-4-10-7-8-2-1-3-9-6-8/h1-3,6,10-11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBASENDLSYOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389591 | |
Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70206-51-8 | |
Record name | 2-[(Pyridin-3-ylmethyl)-amino]-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-[(Pyridin-3-ylmethyl)-amino]-ethanol enable the formation of coordination polymers with copper(II)?
A1: 2-[(Pyridin-3-ylmethyl)-amino]-ethanol (PMAE) possesses two key functional groups capable of coordinating with metal ions: the pyridine nitrogen and the ethoxide oxygen. The research abstract states that in the formed copper(II) complex, the oxygen atom of the ethoxide group bridges two copper(II) ions, creating a dinuclear complex []. Furthermore, the pyridine group of one PMAE molecule, already part of a dinuclear unit, coordinates to another dimeric unit, ultimately leading to the formation of a one-dimensional polymer [].
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